molecular formula C17H15NO2S B1227265 N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide

N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide

Cat. No. B1227265
M. Wt: 297.4 g/mol
InChI Key: JQEFTCJFMFNWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide is an aromatic amide and a member of thiophenes.

Scientific Research Applications

Antibacterial and Antimycobacterial Properties

N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide derivatives have been studied for their significant antibacterial and antimycobacterial activities. Compounds in this series showed potent action against various microbial strains, including Gram-negative and Gram-positive bacteria, as well as against M. tuberculosis and M. avium strains. These compounds were found to be generally non-toxic up to certain dose levels (Chambhare et al., 2003).

Antipathogenic Activity

Different derivatives of N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide have shown promising results as potential antipathogenic agents. The efficacy of these compounds has been demonstrated against strains known for growing in biofilms, indicating their potential in the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Anticancer Potential

Some derivatives of N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide have been evaluated for their anticancer activities. These compounds have shown moderate to excellent anticancer activity against various cancer cell lines, suggesting their potential utility in cancer treatment (Ravinaik et al., 2021).

Role in Alzheimer’s Disease Treatment

N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide derivatives have been synthesized and tested for their potential as therapeutic agents in the treatment of Alzheimer’s disease. Their enzyme inhibition activity against butyrylcholinesterase highlights their potential in managing this neurodegenerative disorder (Hussain et al., 2016).

Supramolecular Chemistry and Crystal Packing

These compounds have also been studied for their supramolecular chemistry aspects. The influence of aromaticity in furan and thiophene rings on crystal packing has been explored, contributing to the understanding of molecular interactions in the solid state (Rahmani et al., 2016).

properties

Product Name

N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-4-phenylthiophene-3-carboxamide

InChI

InChI=1S/C17H15NO2S/c1-12-16(13-6-3-2-4-7-13)15(11-21-12)17(19)18-10-14-8-5-9-20-14/h2-9,11H,10H2,1H3,(H,18,19)

InChI Key

JQEFTCJFMFNWAJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CS1)C(=O)NCC2=CC=CO2)C3=CC=CC=C3

Canonical SMILES

CC1=C(C(=CS1)C(=O)NCC2=CC=CO2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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